2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated compounds involves various strategies. For instance, the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine leads to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones, which suggests that hydrazine can be used to introduce nitrogen-containing groups into fluorinated aromatic compounds . Additionally, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol from 4-chloro-2-(trifluoromethyl)aniline indicates that chlorinated and fluorinated aromatic compounds can be functionalized through reactions with nitrogen and sulfur sources .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction, as seen in the study of 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone . This compound forms dimers through hydrogen bonds, which could imply that 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine might also exhibit hydrogen bonding in its solid-state structure, potentially affecting its physical properties and reactivity.
Chemical Reactions Analysis
The chemical reactions of fluorinated compounds with hydrazine derivatives are diverse. For example, the regioselective attack of phenylhydrazine on mesoionic compounds leads to the formation of various fluorinated pyrazole and 1,2,4-triazine derivatives . This indicates that 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine could potentially participate in similar regioselective reactions to form a range of heterocyclic compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine are not directly reported in the provided papers, the studies of related compounds can offer some predictions. The presence of fluorine atoms is known to significantly affect the chemical stability and reactivity due to their electronegativity and the strength of the carbon-fluorine bond. The chloro and trifluoromethyl groups are likely to influence the acidity, boiling point, and solubility of the compound . Additionally, the inclusion of water in the crystal structure of related compounds suggests that solvation and hydration could play a role in the physical state and reactivity of 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine .
Scientific Research Applications
Chemical Synthesis and Derivatives
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine is utilized in the synthesis of various chemical compounds. For instance, it was used in the preparation of bisaryl hydrazino-s-triazine derivatives, which were evaluated for microbial activity against both gram-positive and gram-negative bacteria (Chaudhari, Patel, & Hathi, 2007). Similarly, it was involved in the synthesis of 2,6-dichloro-4-trifluoromethylaniline, a product of hydrazinolysis and hydrogenolysis reduction, showcasing its role in creating intermediates for further chemical reactions (Luo Li-mei, 2005).
Antitumor Activity
A series of new compounds involving 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine showed promising results in antitumor activity. Specifically, certain synthesized compounds exhibited moderate to excellent growth inhibition against a range of cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian cancer, prostate, and breast cancer (Bhat et al., 2009).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
properties
IUPAC Name |
[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F3N2/c8-4-1-3(7(10,11)12)2-5(9)6(4)14-13/h1-2,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOWOHMZNWQLFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350838 | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | |
CAS RN |
86398-94-9 | |
Record name | [2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86398-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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